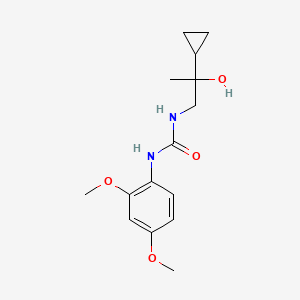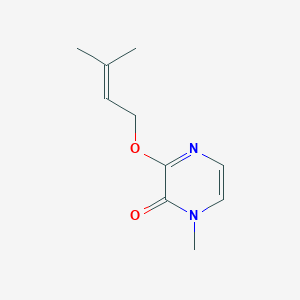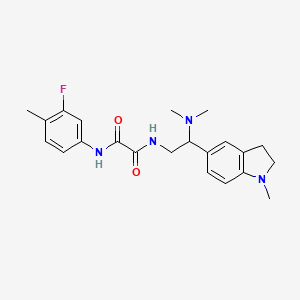
4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a novel compound that has gained attention in various fields of research. It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “this compound”, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular formula of “this compound” is C20H22N4O, and its molecular weight is 334.423.Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .Scientific Research Applications
Cytotoxic Activity
Research has demonstrated the potential of naphthyridine carboxamide derivatives as cytotoxic agents against various cancer cell lines. For example, a study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed their potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. These findings highlight the potential for naphthyridine carboxamides in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Binding Interactions
The anion-protein binding capabilities of related compounds, such as 1-anilino-8-naphthalene sulfonate (ANS), have been extensively studied. ANS is known to bind strongly to cationic groups of water-soluble proteins and polyamino acids through ion pair formation. This broad and pH-dependent interaction provides insight into the potential for similar naphthyridine derivatives to engage in specific molecular interactions, which could be leveraged in designing targeted therapies or molecular probes (Matulis & Lovrien, 1998).
Fluorescent Properties
Naphthyridine derivatives are also explored for their fluorescent properties, which can be useful in bioimaging and diagnostic applications. A study on the interaction of 1‐anilino‐8‐naphthalene sulphonate with erythrocyte membranes utilized its fluorescence sensitivity to investigate membrane dynamics, suggesting the utility of naphthyridine derivatives in cellular imaging and studies of membrane-associated processes (Freedman & Radda, 1969).
Antibacterial Evaluation
Further, naphthyridine carboxamides have been assessed for their antibacterial efficacy. A study on tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives demonstrated protection against Escherichia coli in mice, highlighting the potential for these compounds in antibacterial therapy (Santilli, Scotese, & Yurchenco, 1975).
properties
IUPAC Name |
4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNCIFVGQRZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2582280.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2582286.png)


![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)



